2,2,2-trifluoro-N-[3-(hydroxymethyl)phenyl]acetamide
CAS No.: 324560-66-9
Cat. No.: VC3995583
Molecular Formula: C9H8F3NO2
Molecular Weight: 219.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 324560-66-9 |
|---|---|
| Molecular Formula | C9H8F3NO2 |
| Molecular Weight | 219.16 g/mol |
| IUPAC Name | 2,2,2-trifluoro-N-[3-(hydroxymethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C9H8F3NO2/c10-9(11,12)8(15)13-7-3-1-2-6(4-7)5-14/h1-4,14H,5H2,(H,13,15) |
| Standard InChI Key | FLMROIVGXPZQOV-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)NC(=O)C(F)(F)F)CO |
| Canonical SMILES | C1=CC(=CC(=C1)NC(=O)C(F)(F)F)CO |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound consists of a phenyl ring substituted at the meta position with a hydroxymethyl group (-CHOH) and an acetamide group (-NHCOCF) at the para position. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxymethyl group provides a site for further functionalization . Key structural descriptors include:
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IUPAC Name: 2,2,2-Trifluoro-N-[3-(hydroxymethyl)phenyl]acetamide
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SMILES: C1=CC(=CC(=C1)NC(=O)C(F)(F)F)CO
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 219.16 g/mol | |
| Storage Temperature | Ambient | |
| Solubility | Soluble in DCM, MeOH, THF | |
| LogP | 0.00 (predicted) |
The compound exhibits moderate solubility in polar aprotic solvents, making it suitable for reactions requiring homogeneous conditions .
Synthesis and Optimization
Route 1: Borane-THF Reduction Followed by Acylation
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Reduction: 4-(Aminomethyl)benzoic acid is reduced using borane-THF in THF under reflux to yield 4-(aminomethyl)benzyl alcohol.
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Acylation: The intermediate is treated with trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) with triethylamine (TEA) as a base .
Yield: 51.44% over two steps .
Route 2: Microwave-Assisted Cyclization
Propargyl phenyl ether reacts with hydrazine hydrate under microwave irradiation to form pyrazoline intermediates, which are subsequently functionalized with trifluoroacetamide groups .
Yield: 76–99% depending on substituents .
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Borane-THF Reduction | High purity, scalable | Requires hazardous reagents |
| Microwave Cyclization | Rapid reaction times (5–30 min) | Limited to small-scale synthesis |
Applications in Pharmaceutical Research
Kinase Inhibition
The compound serves as a precursor in the synthesis of aminothiazole derivatives, which exhibit inhibitory activity against cyclin-dependent kinases (CDKs). For example, functionalization at the hydroxymethyl position yields compounds with IC values <100 nM against CDK2 .
Antituberculosis Agents
Derivatives bearing nitrothiophene and pyrazoline moieties demonstrate potent activity against Mycobacterium tuberculosis H37Rv, with MIC values as low as 5.71 μM . Electrochemical studies confirm nitro group reduction as a key activation mechanism .
Prodrug Development
The hydroxymethyl group enables conjugation with prodrug motifs, enhancing bioavailability. For instance, coupling with piperidyl carbamates improves blood-brain barrier penetration in CNS-targeted therapies .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Comparative Analysis with Structural Analogues
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